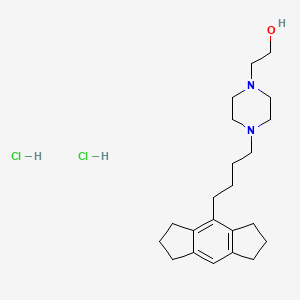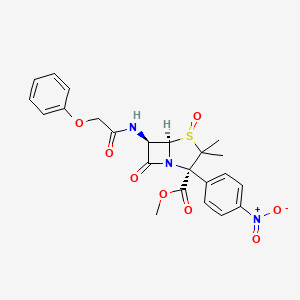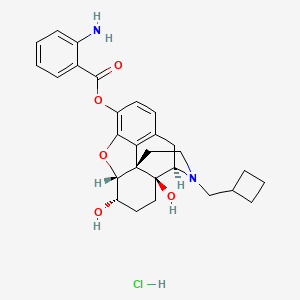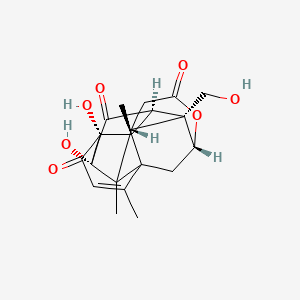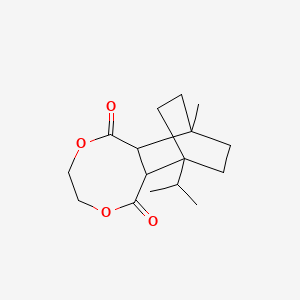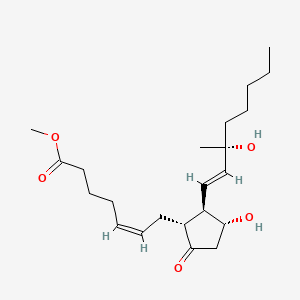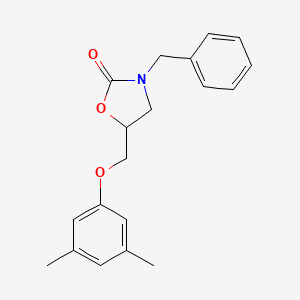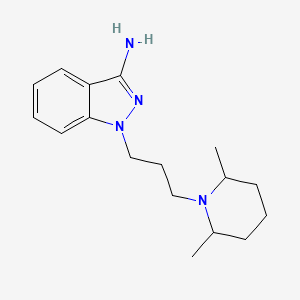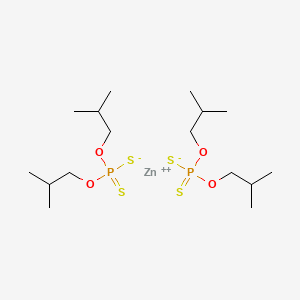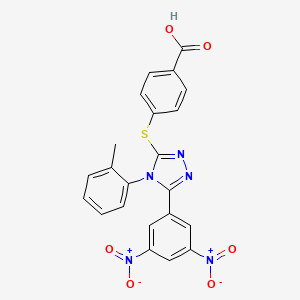
Potassium (ethylenediaminetetraacetato)cobaltate(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (ethylenediaminetetraacetato)cobaltate(III) is a coordination compound with the formula K[Co(edta)]·2H₂O. It is a complex of cobalt(III) with ethylenediaminetetraacetic acid (EDTA) as the ligand. This compound is known for its stability and has been extensively studied for its structural and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium (ethylenediaminetetraacetato)cobaltate(III) involves the reaction of cobalt(II) chloride hexahydrate, potassium acetate, and ethylenediaminetetraacetic acid in water. The mixture is heated, and hydrogen peroxide is added to oxidize cobalt(II) to cobalt(III). The reaction mixture is then filtered, concentrated, and precipitated with ethanol to obtain the product .
Industrial Production Methods
While the detailed industrial production methods are not extensively documented, the laboratory synthesis method can be scaled up for industrial purposes. The key steps involve maintaining precise reaction conditions and ensuring the purity of reagents to achieve high yields and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (ethylenediaminetetraacetato)cobaltate(III) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt center can participate in redox reactions, where cobalt(III) can be reduced to cobalt(II) and vice versa.
Substitution Reactions: The EDTA ligand can be replaced by other ligands under specific conditions, leading to the formation of different cobalt complexes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used to oxidize cobalt(II) to cobalt(III) during synthesis.
Substitution Reagents: Ligands such as ammonia or other chelating agents can be used to replace EDTA in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various cobalt complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Potassium (ethylenediaminetetraacetato)cobaltate(III) has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of metal-EDTA complexes.
Biology: The compound is used in studies involving metal ion transport and chelation therapy.
Medicine: Research on cobalt complexes, including potassium (ethylenediaminetetraacetato)cobaltate(III), explores their potential use in medical treatments, such as anticancer agents.
Wirkmechanismus
The mechanism of action of potassium (ethylenediaminetetraacetato)cobaltate(III) involves the coordination of the cobalt center with the nitrogen and oxygen atoms of the EDTA ligand. This coordination stabilizes the cobalt(III) ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as redox reactions in chemistry or metal ion transport in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ammonium (ethylenediaminetetraacetato)cobaltate(III)
- Sodium (ethylenediaminetetraacetato)cobaltate(III)
- Rubidium (ethylenediaminetetraacetato)cobaltate(III)
Uniqueness
Potassium (ethylenediaminetetraacetato)cobaltate(III) is unique due to its specific coordination geometry and stability. The potassium ion’s coordination with glycinato-oxygen and water-oxygen atoms in a distorted octahedron distinguishes it from similar compounds with different cations .
Eigenschaften
CAS-Nummer |
14240-00-7 |
|---|---|
Molekularformel |
C10H16CoKN2O8+ |
Molekulargewicht |
390.27 g/mol |
IUPAC-Name |
potassium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;cobalt |
InChI |
InChI=1S/C10H16N2O8.Co.K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;;+1 |
InChI-Schlüssel |
FJGDOCZKSXGNRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[K+].[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


